molecular formula C7H11BrN2S B13478056 5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole

5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole

Cat. No.: B13478056
M. Wt: 235.15 g/mol
InChI Key: IXXOVJYOEJLGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a bromomethyl group and a tert-butyl group attached to the thiadiazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole typically involves the bromomethylation of thiadiazole derivatives. One common method includes the reaction of thiadiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to introduce the bromomethyl group . This method is efficient and minimizes the generation of toxic byproducts.

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole involves its interaction with molecular targets through its bromomethyl and tert-butyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiadiazole ring can also participate in various electronic interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole stands out due to its unique combination of a bromomethyl group and a tert-butyl group on the thiadiazole ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole

InChI

InChI=1S/C7H11BrN2S/c1-7(2,3)6-9-5(4-8)11-10-6/h4H2,1-3H3

InChI Key

IXXOVJYOEJLGKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NSC(=N1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.